7-bromo-6-methyl-2,3-dihydro-1H-indole hydrochloride
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Overview
Description
7-bromo-6-methyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-methyl-2,3-dihydro-1H-indole hydrochloride typically involves the bromination of 6-methyl-2,3-dihydro-1H-indole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-bromo-6-methyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroindole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted indole derivatives.
Oxidation Reactions: Formation of indole-2,3-dione derivatives.
Reduction Reactions: Formation of dihydroindole derivatives.
Scientific Research Applications
7-bromo-6-methyl-2,3-dihydro-1H-indole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-6-methyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-1H-indole
- 6-methyl-1H-indole
- 2,3-dihydro-1H-indole
Uniqueness
7-bromo-6-methyl-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of both bromine and methyl groups on the indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11BrClN |
---|---|
Molecular Weight |
248.55 g/mol |
IUPAC Name |
7-bromo-6-methyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H10BrN.ClH/c1-6-2-3-7-4-5-11-9(7)8(6)10;/h2-3,11H,4-5H2,1H3;1H |
InChI Key |
JQUXEMSIXUXAJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCN2)C=C1)Br.Cl |
Origin of Product |
United States |
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